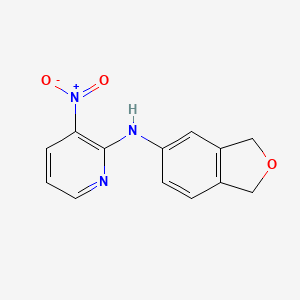
N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine is a complex organic compound that features a benzofuran ring fused with a nitropyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide share structural similarities.
Nitropyridine Derivatives: Compounds such as 2-Cyano-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide are also closely related.
Uniqueness
N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine stands out due to its combined benzofuran and nitropyridine structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
61963-93-7 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H11N3O3/c17-16(18)12-2-1-5-14-13(12)15-11-4-3-9-7-19-8-10(9)6-11/h1-6H,7-8H2,(H,14,15) |
InChI Key |
ILJHIDUKXZLTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


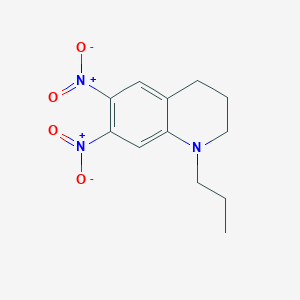
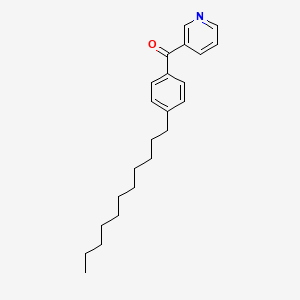
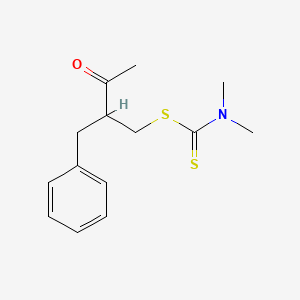
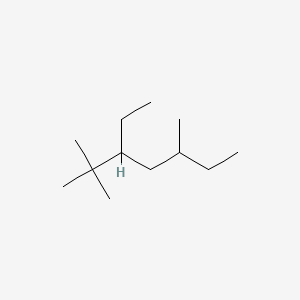
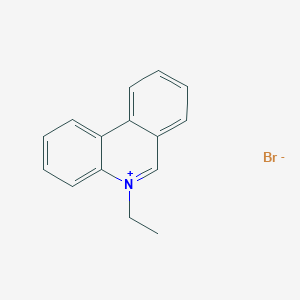
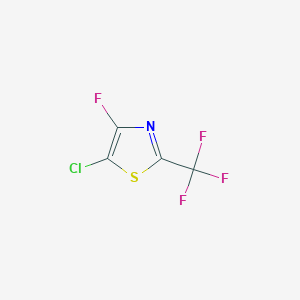

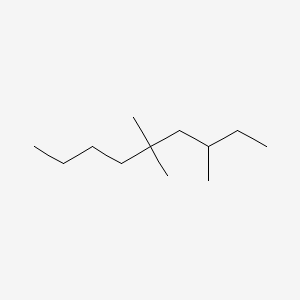
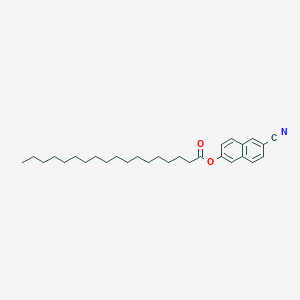

![1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene](/img/structure/B14563273.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
![Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate](/img/structure/B14563284.png)
